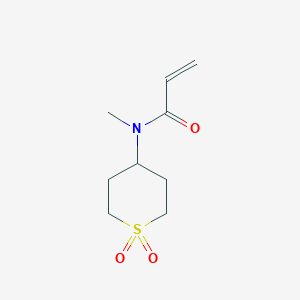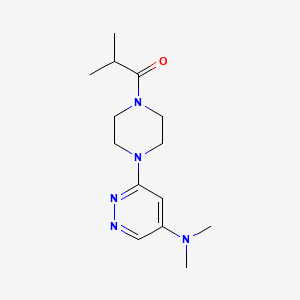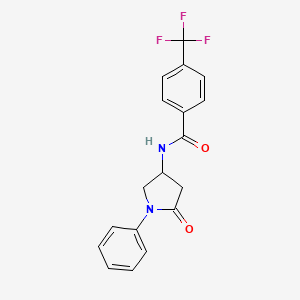
6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a dichlorophenoxy group, a thiolanone moiety, and a pyridine carboxamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable halogenating agent to form the dichlorophenoxy intermediate.
Synthesis of the Thiolanone Moiety: The thiolanone ring can be synthesized through a cyclization reaction involving a suitable thiol and a carbonyl compound.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the thiolanone moiety and the pyridine carboxamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolanone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the thiolanone ring, potentially converting it to a hydroxyl group.
Substitution: The dichlorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interaction with various biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development studies.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide would depend on its specific application. For example, if it is being studied as an antimicrobial agent, its mechanism might involve the inhibition of key enzymes in microbial metabolism. If it is being explored as an anticancer agent, it might interact with cellular pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2,4-dichlorophenoxy)pyridine-3-carboxamide: Lacks the thiolanone moiety.
N-(2-oxothiolan-3-yl)pyridine-3-carboxamide: Lacks the dichlorophenoxy group.
6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)benzamide: Contains a benzamide instead of a pyridine carboxamide.
Uniqueness
The uniqueness of 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c17-10-2-3-13(11(18)7-10)23-14-4-1-9(8-19-14)15(21)20-12-5-6-24-16(12)22/h1-4,7-8,12H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLKFHNREZURNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CN=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2847913.png)





![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride](/img/structure/B2847924.png)
![7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2847926.png)


![3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2847930.png)


![N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2847935.png)
